molecular formula C10H16ClN B2761124 3-(2-Methylphenyl)propan-1-amine hydrochloride CAS No. 104175-61-3

3-(2-Methylphenyl)propan-1-amine hydrochloride

Cat. No.: B2761124
CAS No.: 104175-61-3
M. Wt: 185.7
InChI Key: AVRIIAJLNMTPLM-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of phenethylamine and is structurally related to other compounds with stimulant properties. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The process is optimized for large-scale production, with careful control of reaction parameters to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

3-(2-Methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: Structurally related and has similar stimulant properties.

    4-Methylphenylpropan-1-amine: Another derivative with comparable chemical properties.

    3-(2-Methylphenyl)propan-1-amine: The base compound without the hydrochloride group.

Uniqueness

3-(2-Methylphenyl)propan-1-amine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

3-(2-methylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-9-5-2-3-6-10(9)7-4-8-11;/h2-3,5-6H,4,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRIIAJLNMTPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104175-61-3
Record name 3-(2-methylphenyl)propan-1-amine hydrochloride
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